molecular formula C15H31BrMg B1588620 n-Pentadecylmagnesium bromide CAS No. 78887-70-4

n-Pentadecylmagnesium bromide

Cat. No. B1588620
CAS RN: 78887-70-4
M. Wt: 315.62 g/mol
InChI Key: FAXYNDJJWMSBJG-UHFFFAOYSA-M
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Description

N-Pentadecylmagnesium bromide (PMB) is an organomagnesium compound that is gaining popularity in the scientific research community. It is a versatile compound that is used in a variety of applications in the laboratory, and is becoming increasingly popular as a reagent for organic synthesis. PMB is a unique organomagnesium compound, as it has both a primary and secondary alkyl group, which makes it a very useful reagent.

Scientific Research Applications

Radiopharmaceutical Preparation

n-Pentadecylmagnesium bromide has been utilized in the synthesis of radiopharmaceuticals. A significant example is its use in the preparation of [1-(11)C]palmitic acid, a compound suitable for positron computed tomography in humans. This process involves carbonation of n-pentadecylmagnesium bromide with [11C]carbon dioxide, highlighting its role in the facile separation of the 11C fatty acid from by-products of the Grignard reaction (Padgett, Robinson, & Barrio, 1982).

Chemical Synthesis

In chemical synthesis, n-pentadecylmagnesium bromide is used as a reactant in various coupling reactions. For instance, it reacts with allylic esters in the presence of a nickel catalyst to produce asymmetric coupling products (Hiyama & Wakasa, 1985). Moreover, its addition to aryl(alkyl)acetylenes in the presence of an iron catalyst and a N-heterocyclic carbene ligand leads to the formation of alkenylmagnesium reagents, which can be transformed into tetrasubstituted alkenes (Yamagami, Shintani, Shirakawa, & Hayashi, 2007).

Oxidation of Alcohols

n-Pentadecylmagnesium bromide is also instrumental in the oxidation of alcohols. It is used to convert alkoxymagnesium bromides, prepared in situ from alcohols and Grignard reagent, into carbonyl compounds. This method offers good yields across a variety of alcohols, showcasing its versatility in oxidation reactions (Narasaka, Morikawa, Saigo, & Mukaiyama, 1977).

NMR Spectroscopy

The compound has been referenced in studies involving nuclear magnetic resonance (NMR) spectroscopy, particularly in the analysis of the spectrum of allylmagnesium bromide. Such studies contribute to a deeper understanding of the molecular structure and dynamics of Grignard reagents (Nordlander & Roberts, 1959).

Radiochemistry

In radiochemistry, n-pentadecylmagnesium bromide is employed for the synthesis of radiolabeled fatty acids like [11C]palmitic acid, which are valuable in PET imaging. It is particularly noted for its efficiency in trapping, radiolabeling, and purifying these compounds (Amor-Coarasa, Kelly, & Babich, 2015).

properties

IUPAC Name

magnesium;pentadecane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31.BrH.Mg/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;;/h1,3-15H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXYNDJJWMSBJG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Pentadecylmagnesium bromide

CAS RN

78887-70-4
Record name Pentadecylmagnesium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
HC Padgett, GD Robinson, JR Barrio - The International Journal of Applied …, 1982 - Elsevier
A simple synthetic procedure and processing system for the routine preparation of [1- 11 C]palmitic acid via carbonation of n-pentadecylmagnesium bromide with [ 11 C]carbon dioxide …
Number of citations: 48 www.sciencedirect.com
A Amor-Coarasa, JM Kelly, JW Babich - Nuclear Medicine and Biology, 2015 - Elsevier
… The labeling of n-pentadecylmagnesium bromide took place in 5 min in the cartridge, and the [ 11 C]palmitic acid product was selectively eluted in ethanol following alkaline and acidic …
Number of citations: 7 www.sciencedirect.com
G Hao, N Rydberg, R Hallgren, K Nham, X Sun - 2018 - Soc Nuclear Med
… Methods: The portion for [ 11 C]MeI production in the FXC-Pro module was bypassed to flow the [ 11 C]CO 2 directly to the reactor containing the n-pentadecylmagnesium bromide in …
Number of citations: 0 jnm.snmjournals.org
BH Mock, C Brown-Proctor, MA Green, B Steele… - Nuclear medicine and …, 2011 - Elsevier
… When we attempted to dilute either 0.5 M n-pentadecylmagnesium bromide or 3 M methylmagnesium bromide with anhydrous tetrahydrofuran (without an inhibitor), precipitation was …
Number of citations: 23 www.sciencedirect.com
R Iwata, T Ido, M Tada - Applied radiation and isotopes, 1995 - Elsevier
… The trapping and radiochemical yields were found to rapidly decrease with lowered temperature, probably because the solubility of n-pentadecylmagnesium bromide in THF was …
Number of citations: 26 www.sciencedirect.com
M Takahashi, T Suzuki, J Wierzejska, T Sengoku… - Tetrahedron …, 2010 - Elsevier
… As anticipated, the reaction of 8 with n-pentadecylmagnesium bromide proceeded with remarkably high stereoselectivity in the presence of CeCl 3 at −20 C to give a 93:7 ratio of …
Number of citations: 4 www.sciencedirect.com
BH Rotstein, SH Liang, MS Placzek… - Chemical Society …, 2016 - pubs.rsc.org
… -Carboxylic acids have been produced from [ 11 C]CO 2 , using organometallic precursors, such as methylmagnesium bromide for [ 11 C]acetate and n-pentadecylmagnesium bromide …
Number of citations: 94 pubs.rsc.org
RM Ndonye, DP Izmirian, MF Dunn… - The Journal of …, 2005 - ACS Publications
… Double deprotonation of 3 with the sacrificial base sec-butylmagnesium chloride under conditions previously described, 18,19 followed by addition of n-pentadecylmagnesium bromide …
Number of citations: 112 pubs.acs.org
N Garg, TR Lee - Synlett, 1998 - thieme-connect.com
… The flask was placed in a -20 C salt/ice bath, and npentadecylmagnesium bromide (0.090 mol in Et2O) was added dropwise via the dropping funnel. The stirred solution was allowed to …
Number of citations: 10 www.thieme-connect.com
DR Caldwell - 2017 - opencommons.uconn.edu
Glycolipids, particularly a-galactosylceramides, have gained considerable attention due to their ability to modulate immune responses. The discovery of a synthetic glycolipid antigen, …
Number of citations: 2 opencommons.uconn.edu

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